1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and dibutylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and dibutylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include other pyrrol-2-one derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:
- 3-HYDROXY-3-PHENYL-BUTAN-2-ONE
- 4-HYDROXY-4-(2-NITRO-PHENYL)-BUTAN-2-ONE
- 4-HYDROXY-4-PHENYL-3-(PHENYLAZO)-3-BUTEN-2-ONE
These compounds highlight the diversity of pyrrol-2-one derivatives and their potential for various applications.
Properties
Molecular Formula |
C30H40N2O6 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dibutylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O6/c1-5-7-16-31(17-8-6-2)18-9-19-32-27(22-12-15-24(33)25(20-22)38-4)26(29(35)30(32)36)28(34)21-10-13-23(37-3)14-11-21/h10-15,20,27,33-34H,5-9,16-19H2,1-4H3/b28-26- |
InChI Key |
SIVNVKPMKCNAAR-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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